(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone (2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034247-39-5
VCID: VC4341790
InChI: InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3
SMILES: CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C
Molecular Formula: C17H20N4O3
Molecular Weight: 328.372

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

CAS No.: 2034247-39-5

Cat. No.: VC4341790

Molecular Formula: C17H20N4O3

Molecular Weight: 328.372

* For research use only. Not for human or veterinary use.

(2-Ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone - 2034247-39-5

Specification

CAS No. 2034247-39-5
Molecular Formula C17H20N4O3
Molecular Weight 328.372
IUPAC Name (2-ethoxypyridin-3-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Standard InChI InChI=1S/C17H20N4O3/c1-3-23-16-14(5-4-9-18-16)17(22)21-10-8-13(11-21)24-15-7-6-12(2)19-20-15/h4-7,9,13H,3,8,10-11H2,1-2H3
Standard InChI Key LDFNNCUMAFUPNV-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)C

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The compound’s systematic IUPAC name is (2-ethoxypyridin-3-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone, with the molecular formula C₁₇H₂₀N₄O₃ and a molecular weight of 328.4 g/mol .

Structural Features

  • Core: A pyrrolidine ring (five-membered amine) linked to a methanone group.

  • Substituents:

    • 2-Ethoxypyridin-3-yl: A pyridine ring with an ethoxy group at position 2.

    • 3-((6-Methylpyridazin-3-yl)oxy): A pyridazine ring substituted with a methyl group at position 6, connected via an ether linkage to the pyrrolidine core.

The SMILES notation is CCOc1ncccc1C(=O)N1CCC(Oc2ccc(C)nn2)C1, reflecting its connectivity .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multi-step organic reactions, often involving cross-coupling and nucleophilic substitution:

  • Pyrrolidine Functionalization:

    • The pyrrolidine ring is modified at position 3 with a hydroxyl group, which is subsequently etherified with 6-methylpyridazin-3-ol under Mitsunobu or base-mediated conditions .

  • Methanone Formation:

    • A coupling reaction between the functionalized pyrrolidine and 2-ethoxypyridine-3-carboxylic acid derivatives (e.g., acid chlorides) forms the methanone linkage. This step may employ coupling agents like HATU or DCC .

  • Optimization:

    • Purification via flash chromatography (e.g., ethyl acetate/hexanes gradient) yields the final product in moderate to high purity (e.g., 89% yield in analogous syntheses) .

Representative Reaction Conditions

StepReagents/ConditionsYieldReference
EtherificationNaH, DMF, 50°C, 12h75–85%
Methanone CouplingHATU, DIPEA, DCM, rt80–90%

Physical and Chemical Properties

Physicochemical Data

PropertyValue
Molecular Weight328.4 g/mol
LogP (Predicted)1.2–1.8
SolubilityModerate in DMSO, low in water
Hydrogen Bond Donors/Acceptors0/6

The ethoxy and methyl groups enhance lipophilicity, while the pyridazine and pyridine rings contribute to π-π stacking potential .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): Key peaks include δ 8.42 (pyridazine-H), 7.85 (pyridine-H), 4.37 (ethoxy-CH₂), and 2.93 (pyrrolidine-CH₂) .

  • Mass Spectrometry (ESI+): Observed m/z = 329.2 [M+H]⁺, aligning with the molecular formula .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows for derivatization to enhance potency or selectivity .

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy or methyl groups could elucidate key pharmacophores .

Material Science

  • Ligand Design: Potential as a chelating agent in coordination chemistry due to its heteroatom-rich structure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator